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Compound of Interest

Compound Name: 2-(1H-pyrazol-4-yl)propan-2-amine

CAS No.: 1215924-75-6

Cat. No.: B6156194

Get Quote

The architecture of CAS 2226819-55-0 is not a product of random screening; it is a masterclass

in rational pharmacophore design. Every functional group serves a distinct, synergistic purpose

in target engagement and pharmacokinetic (PK) optimization.

The Benzyl Motif (Lipophilic Anchor): In kinase active sites, the benzyl group is perfectly

calibrated to occupy the deep hydrophobic pocket adjacent to the ATP-binding site. Its

rotational freedom allows it to adopt multiple conformations, maximizing van der Waals

interactions.

The Pyrazole Core (Hinge-Binding Element): The pyrazole ring serves as the primary hinge-

binding motif. The nitrogen atoms act as critical hydrogen bond acceptors and donors,

interacting directly with the backbone amides of the kinase hinge region (e.g., in JAK or

CDK2).

The Propan-2-amine Vector (The Gem-Dimethyl Effect): The inclusion of the gem-dimethyl

group at the alpha-carbon is the most critical feature of this molecule.
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Causality: Standard primary amines are highly flexible, leading to entropic penalties upon

binding. The gem-dimethyl group leverages the Thorpe-Ingold effect to restrict

conformational freedom, pre-organizing the amine vector to project precisely toward the

solvent-exposed channel.

Metabolic Shielding: Steric hindrance completely abrogates alpha-carbon oxidation by

CYP450 enzymes and Monoamine Oxidases (MAOs), significantly enhancing the

metabolic half-life of the resulting drug candidate.
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Figure 1: Pharmacophore mapping of CAS 2226819-55-0 illustrating target engagement

vectors.

Self-Validating Synthetic Methodology
The synthesis of sterically hindered tertiary amines is notoriously prone to low yields. Standard

reductive amination is impossible here due to the lack of an alpha-proton on the intermediate

ketone. Furthermore, a classic Ritter reaction yields an acetamide that is highly resistant to

hydrolysis due to the adjacent gem-dimethyl bulk.

To bypass these limitations, we employ an Azidation-Reduction sequence. The following

protocol is designed as a self-validating system, ensuring that each step provides orthogonal

analytical checkpoints before proceeding.
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Step 1: N-Benzylation
Procedure: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in DMF, add Cs₂CO₃

(2.5 eq) and benzyl bromide (1.05 eq). Stir at 25 °C for 2 hours. Quench with water and

extract with EtOAc.

Causality: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) to ensure rapid and complete

deprotonation of the pyrazole, minimizing dialkylation artifacts.

Validation Checkpoint: TLC shows a shift to a higher Rf​. ¹H NMR confirms the disappearance

of the broad pyrazole N-H peak (~13.0 ppm) and the appearance of a sharp benzylic CH₂

singlet at ~5.3 ppm.

Step 2: Grignard Addition (Tertiary Alcohol Formation)
Procedure: Dissolve the intermediate in anhydrous THF at 0 °C. Dropwise add

Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 3.5 eq). Warm to room temperature and

stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl.

Causality: A large excess of MeMgBr is required because the initial addition forms a ketone

intermediate which must immediately undergo a second nucleophilic attack before

enolization side-reactions occur.

Validation Checkpoint: LC-MS confirms the mass of the tertiary alcohol. ¹H NMR shows a

distinct 6H singlet at ~1.5 ppm corresponding to the gem-dimethyl group, alongside the

complete disappearance of the ethyl ester alkoxy protons.

Step 3: Azidation and Staudinger Reduction (Amine
Installation)

Procedure: Dissolve the tertiary alcohol in CHCl₃. Add NaN₃ (3.0 eq) followed by dropwise

addition of Trifluoroacetic acid (TFA, 5.0 eq). Stir at 40 °C for 12 hours to form the tertiary

azide. After aqueous workup, dissolve the crude azide in THF/H₂O (10:1), add

Triphenylphosphine (PPh₃, 1.5 eq), and stir at 50 °C until nitrogen evolution ceases.

Causality: The acidic environment generates a highly stable tertiary carbocation, which is

rapidly trapped by the azide ion. The Staudinger reduction is chosen over Pd/C
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hydrogenation to prevent unwanted hydrogenolysis of the benzyl group.

Validation Checkpoint: The intermediate azide is confirmed by a strong, sharp IR stretch at

~2100 cm⁻¹. Upon reduction to CAS 2226819-55-0[1], LC-MS shows M+H=216.1 . The IR

spectrum reveals a primary amine N-H stretch at ~3300 cm⁻¹, replacing the azide peak.
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Figure 2: Self-validating synthetic workflow utilizing an azidation-reduction sequence to bypass

steric hindrance.

Physicochemical Profiling & Analog Comparison
To understand the superiority of the gem-dimethyl modification, we must compare CAS

2226819-55-0 against its structural analogs. The table below summarizes the quantitative data

driving lead selection.
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Analog /
Modificatio
n

Structural
Variance

cLogP
pKa
(Amine)

TPSA (Å²)
Primary
Application
/ Rationale

CAS

2226819-55-

0

Core (gem-

dimethyl)
~2.1 ~9.5 43.8

Optimal

balance of

lipophilicity

and

metabolic

stability.

Des-methyl

analog

Isopropylami

ne →

Ethylamine

~1.8 ~9.2 43.8

Higher

reactivity for

coupling, but

highly

susceptible to

MAO

degradation.

3-Fluoro-

benzyl

Benzyl → 3-

Fluorobenzyl
~2.3 ~9.5 43.8

Enhanced

lipophilicity;

blocks

para/meta-

hydroxylation

by CYP450.

Piperidine

fusion

Propan-2-

amine →

Piperidine

~2.5 ~10.1 35.0

Rigidified

solvent

vector;

restricts linker

flexibility in

PROTACs.

Data Interpretation: The cLogP of ~2.1 places CAS 2226819-55-0 in the "sweet spot" for oral

bioavailability (Lipinski's Rule of 5). The high pKa ensures the amine is protonated at

physiological pH, allowing it to form critical salt bridges with aspartate/glutamate residues at the

edge of the kinase solvent channel.
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Applications in Advanced Modalities
The utility of CAS 2226819-55-0 extends far beyond basic inhibition. Recent patent literature

highlights its critical role in two advanced therapeutic arenas:

A. Interleukin-1 Receptor-Associated Kinase (IRAK)
Degraders
In the development of targeted protein degraders (PROTACs) for hyperplasias and multiple

myeloma, the target protein-binding ligand must be attached to an E3 ubiquitin ligase ligand

(such as Cereblon or VHL) via a chemical linker[2]. The sterically hindered primary amine of

CAS 2226819-55-0 acts as an ideal attachment point. When coupled with a PEG-linker, the

gem-dimethyl group forces the linker to project linearly out of the IRAK active site, preventing

the linker from collapsing onto the pyrazole core and disrupting target engagement[2].

B. Janus Kinase (JAK) Inhibitors for Autoimmune
Diseases
Inhibitors targeting the JAK family (JAK1/JAK3/Tyk2) are pivotal in treating systemic lupus

erythematosus (SLE) and severe combined immunodeficiency[3]. CAS 2226819-55-0 is

frequently utilized as a nucleophile in S_NAr (nucleophilic aromatic substitution) reactions to

displace halogens on pyrimidine or purine cores. The resulting compounds exhibit profound

selectivity for JAK over other kinases, driven by the precise geometric fit of the benzyl-pyrazole

motif into the JAK ATP-binding pocket[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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